molecular formula C20H24O7 B3029907 Angelol H CAS No. 83247-73-8

Angelol H

Cat. No. B3029907
CAS RN: 83247-73-8
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-OEQDPHDDSA-N
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Description

Angelol H is a natural compound isolated from Angelica pubescens MAXIM. (Umbelliferae) . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of Angelol H is represented by the formula C20H24O7 . Its molecular weight is 376.4 . The structure classification falls under Phenylpropanoids Coumarins .


Physical And Chemical Properties Analysis

Angelol H is a powder with a molecular weight of 376.4 and a formula of C20H24O7 . It’s recommended to store the powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Chemical Structure and Stereochemistry

  • Studies on Angelol Compounds : Research has focused on the structural analysis and stereochemistry of various angelol compounds, including Angelol H. These studies are critical for understanding the chemical properties and potential applications of these compounds. For instance, the absolute configurations of angelols A-H were determined through chemical, spectral, and X-ray analysis (Baba et al., 1982). Additionally, another study detailed the structures of angelol-type prenylcoumarins, providing a foundation for further exploration of their uses (Baba et al., 1982).

Metabolomics and Pharmacokinetics

  • Metabolites Analysis : A systematic analysis using UPLC-Q-TOF-MS method was conducted to identify the metabolites of Angelol B in rats. This study is significant for understanding the metabolism and pharmacokinetics of angelol compounds, which can inform their therapeutic applications (Wan et al., 2019).

Pharmacological Effects

  • Inhibitory Effects on Platelet Aggregation : Angelol-type coumarins from Angelica pubescence, including Angelol H, have shown significant activity in inhibiting human platelet aggregation. This suggests potential applications in preventing thrombosis or treating cardiovascular diseases (Liu et al., 1995).

Absorption and Transport

  • Study on Absorption in Human Cells : The absorption and transepithelial transport of Angelol H were studied using a human Caco-2 cell monolayer model. Understanding the absorption mechanisms is crucial for developing effective drug delivery systems for angelol-based compounds (Yang et al., 2008).

properties

IUPAC Name

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-OEQDPHDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angelol H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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